7-(Furan-2-yl)hept-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Furan-2-yl)hept-1-en-3-one is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is of interest due to its unique structure, which combines a furan ring with a heptenone chain, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Furan-2-yl)hept-1-en-3-one typically involves the use of furfural as a starting material. One common method includes the reaction of furfural with 7-bromo-1-heptene in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction is often carried out in an organic solvent under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as cuprous chloride and oxidants like tert-butyl hydrogen peroxide are employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 7-(Furan-2-yl)hept-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the heptenone chain can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 7-(Furan-2-yl)heptan-3-ol.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
7-(Furan-2-yl)hept-1-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 7-(Furan-2-yl)hept-1-en-3-one involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Furfural: A precursor in the synthesis of 7-(Furan-2-yl)hept-1-en-3-one, known for its use in the production of furan derivatives.
5-Hydroxymethylfurfural (HMF): Another furan derivative with applications in the synthesis of fine chemicals and biofuels.
2,5-Furandicarboxylic Acid: Used in the production of renewable polymers and materials
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
122132-16-5 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
7-(furan-2-yl)hept-1-en-3-one |
InChI |
InChI=1S/C11H14O2/c1-2-10(12)6-3-4-7-11-8-5-9-13-11/h2,5,8-9H,1,3-4,6-7H2 |
InChI Key |
FRJRIPGAPQMRHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CCCCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.